molecular formula C24H28O4 B1679334 Riligustilide CAS No. 89354-45-0

Riligustilide

Número de catálogo B1679334
Número CAS: 89354-45-0
Peso molecular: 380.5 g/mol
Clave InChI: TYSOMZQRYGBSKN-ZGQZQFGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong . It is a very weak agonist of the progesterone receptor .


Synthesis Analysis

Riligustilide is a kind of phthalide dimer that can be isolated from the radix of Angelica sinensis . It has been subjected to photochemically-promoted dimerization processes under a range of conditions . By such means, varying distributions of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been obtained .


Molecular Structure Analysis

The molecular structure of Riligustilide is determined by X-ray crystallography . It is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Chemical Reactions Analysis

Riligustilide undergoes photochemically-promoted dimerization processes leading to both [2 + 2] and [4 + 2] cycloadducts . The structures of three of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been confirmed by single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

Riligustilide has a chemical formula of C24H28O4 and a molar mass of 380.484 g·mol−1 .

Aplicaciones Científicas De Investigación

  • Phytoprogestogen in Ligusticum chuanxiong

    • Field : Phytochemistry
    • Application : Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong .
    • Method : The plant Ligusticum chuanxiong is harvested and processed to extract Riligustilide .
    • Results : Riligustilide acts as a very weak agonist of the progesterone receptor (EC 50 ≈ 81 μM) .
  • Renal Injury Treatment

    • Field : Nephrology
    • Application : Riligustilide has been found to alleviate renal injury .
    • Method : The therapeutic effect of Riligustilide on renal injury was investigated in three different nephrotic models .
    • Results : Riligustilide significantly alleviated renal injury in 5/6 nephrectomized rats and down-regulated the renin expression .
  • Cytotoxicity against Cancer Cell Lines

    • Field : Oncology
    • Application : Riligustilide has shown cytotoxicity against three cancer cell lines .
    • Method : Cells were treated with Riligustilide for a certain period, and then the cytotoxicity was evaluated .
    • Results : Riligustilide showed cytotoxicity against A549, HCT-8, and HepG2 cancer cell lines, with IC50 values of 13.82, 6.79, and 7.92 μM, respectively .
  • Cardiovascular Diseases

    • Field : Cardiology
    • Application : While I couldn’t find specific studies on Riligustilide’s application in cardiovascular diseases, it’s worth noting that many natural compounds are being investigated for their potential benefits in this field .
  • Anti-inflammatory

    • Field : Immunology
    • Application : Riligustilide has been found to have anti-inflammatory effects. It has been shown to alleviate colitis by inhibiting NF-κB and MAPK/AP-1 pathway through activating PPARγ .
    • Method : The therapeutic effect of Riligustilide on colitis was investigated in experimental mice .
    • Results : Riligustilide significantly alleviated colitis in the experimental mice .
  • Antioxidant

    • Field : Biochemistry
    • Application : While I couldn’t find specific studies on Riligustilide’s antioxidant properties, many natural compounds are known for their antioxidant activities .

Propiedades

IUPAC Name

(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOMZQRYGBSKN-DRQJQJQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337087
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riligustilide

CAS RN

89354-45-0
Record name Riligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILIGUSTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riligustilide
Reactant of Route 2
Riligustilide
Reactant of Route 3
Riligustilide
Reactant of Route 4
Riligustilide
Reactant of Route 5
Riligustilide
Reactant of Route 6
Riligustilide

Citations

For This Compound
191
Citations
X Qu, P Guan, L Xu, B Liu, M Li, Z Xu… - Phytotherapy …, 2022 - Wiley Online Library
Riligustilide (RG), one of the dimeric phthalides of Angelica sinensis and Ligusticum chuanxiong, was confirmed effective against many diseases. However, its effects on type 2 diabetes …
Number of citations: 9 onlinelibrary.wiley.com
J Kong, L Han, H Su, Y Hu, X Huang… - Cellular Physiology and …, 2018 - karger.com
… Notably, it was reported that riligustilide had neuroprotective effects and was cytotoxic against … Furthermore, riligustilide also exhibits a potent and specific progesterone-like activity [1, 5]. …
Number of citations: 5 karger.com
B Sheng, Y Vo, P Lan, MG Gardiner, MG Banwell… - Organic …, 2019 - ACS Publications
Synthetically derived (Z)-ligustilide (1) has been subjected to photochemically-promoted dimerization processes under a range of conditions. By such means, varying distributions of the …
Number of citations: 14 pubs.acs.org
J Liu, R Feng, O Dai, H Ni, LS Liu, HZ Shu, Y Lu… - Phytochemistry, 2022 - Elsevier
… Furthermore, the effects of riligustilide on extracellular Ca 2+ influx and intracellular … Riligustilide, a phthalide dimer, was the most active. Further examinations indicated that riligustilide …
Number of citations: 1 www.sciencedirect.com
W Yue, L Lu-si, L Juan, P Cheng, X Liang - Natural Product Research and …, 2017 - trcw.ac.cn
… It was proved that the oil and compound 1 (riligustilide) protected the injury and inhibit the … chuanxiong and compound 1 (riligustilide) had protective effect for injured neurons in …
Number of citations: 2 www.trcw.ac.cn
W Gong, Y Zhou, X Li, X Gao, J Tian, X Qin, G Du - Molecules, 2016 - mdpi.com
… Riligustilide (4) showed cytotoxicity against three cancer cell lines, with IC 50 values of … to evaluate the possible mechanism of cytotoxic action of riligustilide (4). We observed that …
Number of citations: 40 www.mdpi.com
JL Lü, J Zhao, JA Duan, H Yan, YP Tang, LB Zhang - Chromatographia, 2009 - Springer
A simple, rapid and valid analysis method for simultaneously determination of ten characteristic components, including six phthalides [(Z)-ligustilide, (Z)-butylidene phthalide, riligustilide…
Number of citations: 42 link.springer.com
LS Lim, P Shen, YH Gong, EL Yong - Phytochemistry, 2006 - Elsevier
… (1) and riligustilide (5). To our knowledge, 3,8-dihydro-diligustilide (1) and riligustilide (5) are … In comparison riligustilide, had an EC 50 that was 1000-fold weaker and peak activity that …
Number of citations: 58 www.sciencedirect.com
SL Li, R Yan, YK Tam, G Lin - Chemical and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… the contents of three major constituents, namely senkyunolide A (4), coniferylferulate (5) and Z-ligustilide (6), decreased significantly, while the contents of ferulic acid (1), riligustilide (8) …
Number of citations: 65 www.jstage.jst.go.jp
Q Wei, J Yang, L Li, Y Su, A Wang - Fitoterapia, 2019 - Elsevier
… In summary, five new phthalide dimers (chaxiongnolides C–G) and riligustilide were isolated … We successfully separated the enantiomers of riligustilide and established their absolute …
Number of citations: 11 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.